2-Iododibenzofuran
Overview
Description
2-Iododibenzofuran is a chemical compound that belongs to the class of organic compounds known as dibenzofurans. These compounds consist of a furan ring fused to two benzene rings. The iodine atom at the second position of the dibenzofuran ring system is a significant feature that allows for further chemical modifications due to the reactivity of the iodine substituent.
Synthesis Analysis
The synthesis of 2-iododibenzofuran and related compounds has been explored through various methods. One approach involves the CuI-mediated sequential iodination/cycloetherification of o-arylphenols, which allows for the efficient synthesis of 2-iododibenzofurans . Another method includes the iodine-promoted cascade cyclization to synthesize 2-iodo-spiro[indene-1,1'-isobenzofuran]-3'-ones, which demonstrates the versatility of iodine in promoting cyclization reactions . Additionally, the synthesis of 2-arylbenzofurans has been achieved through iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes .
Molecular Structure Analysis
The molecular structure of 2-iododibenzofuran is characterized by the presence of a furan ring fused to two benzene rings, with an iodine atom attached to the second carbon of the furan ring. The iodine atom plays a crucial role in the reactivity and further functionalization of the molecule. The substitution pattern and the presence of the iodine atom can influence the electronic properties and reactivity of the compound.
Chemical Reactions Analysis
2-Iododibenzofuran can undergo various chemical reactions due to the presence of the iodine substituent. For instance, it can participate in palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Heck reactions, as demonstrated in the synthesis of 2-iodo-spiro[indene-1,1'-isobenzofuran]-3'-ones . The iodine atom can also be replaced or modified to create a focused dibenzofuran library .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-iododibenzofuran are influenced by the iodine substituent. The iodine atom increases the molecular weight and contributes to the compound's polarizability. The presence of the iodine may also affect the boiling point, melting point, and solubility of the compound. The reactivity of 2-iododibenzofuran in various chemical reactions highlights its potential as an intermediate in organic synthesis.
Scientific Research Applications
Synthesis and Library Development
2-Iododibenzofuran is a key compound used in chemical synthesis. Zhao et al. (2012) developed an efficient method for synthesizing 2- or 4-iododibenzofurans using a CuI-mediated sequential iodination/cycloetherification process. This method is significant for the synthesis of a focused dibenzofuran library, providing a foundation for further chemical research and development (Zhao et al., 2012).
Application in Dopamine D2 Receptor Imaging
The use of iodobenzofuran derivatives, such as [123I]iodobenzofuran, has been explored in the imaging of dopamine D2 receptors. Laruelle et al. (1994) utilized [123I]iodobenzofuran in single photon emission computed tomography (SPECT) for visualizing dopamine D2 receptors in nonhuman primates. This research provides insights into the potential application of 2-iododibenzofuran derivatives in neurological imaging and diagnostics (Laruelle et al., 1994).
Antitubercular Activity
Yempala et al. (2013) synthesized a series of 2-substituted-3H-benzofurobenzofurans, which included the use of 1-iododibenzofuran-2-ol. These compounds were screened for antitubercular activity against Mycobacterium tuberculosis, demonstrating the potential therapeutic applications of 2-iododibenzofuran derivatives in treating tuberculosis (Yempala et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-iododibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKSJEJNCQWHFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278973 | |
Record name | 2-Iododibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iododibenzofuran | |
CAS RN |
5408-56-0 | |
Record name | 5408-56-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Iododibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-IODODIBENZOFURAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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